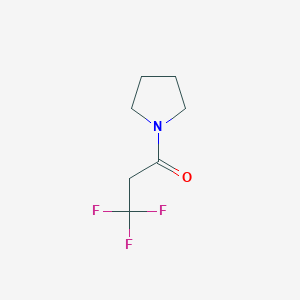
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is an analog of the popular recreational drug MDMA, more commonly known as ecstasy. It is a synthetic compound that has been used in scientific research due to its similarity to MDMA and its ability to act as a selective serotonin reuptake inhibitor (SSRI). TFMPP has been studied in a number of areas, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one acts as an SSRI, meaning it inhibits the reuptake of serotonin in the brain. This leads to an increase in the amount of serotonin in the brain, which can produce a variety of effects, such as improved mood, increased energy, and improved concentration. Additionally, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Biochemical and Physiological Effects
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Most notably, it has been shown to increase the amount of serotonin in the brain, which can lead to improved mood, increased energy, and improved concentration. Additionally, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which makes it an ideal candidate for studying the effects of MDMA on the brain and behavior. Additionally, it is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, one of the major limitations of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its potential for toxicity, as it has been shown to cause liver damage in animal studies.
Future Directions
There are a number of potential future directions for research involving 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of depression or anxiety. Additionally, further research could be done to explore the potential for 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one to act as a pro-drug for MDMA, as well as its potential for toxicity. Finally, further research could also be done to explore the potential for 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one to interact with other drugs, such as alcohol or other drugs of abuse.
Synthesis Methods
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one is typically synthesized from a precursor, 1-(3-chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as CPFPP. The synthesis process begins with the formation of a Grignard reagent, which is then reacted with CPFPP in an aqueous solution. The reaction is then followed by a catalytic hydrogenation to form the desired product, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one.
Scientific Research Applications
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies of its mechanism of action and biochemical and physiological effects. It has also been used to study the effects of SSRIs on behavior and cognition. Additionally, it has been used to study the effects of MDMA on the brain and behavior.
properties
IUPAC Name |
3,3,3-trifluoro-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-6(12)11-3-1-2-4-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSPGNCXLTZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-pyrrolidin-1-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


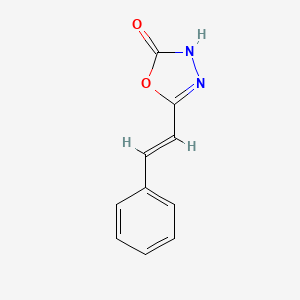
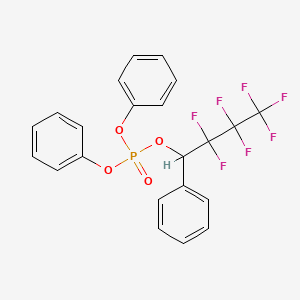
![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
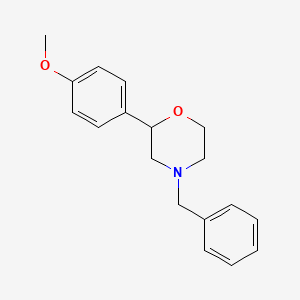
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
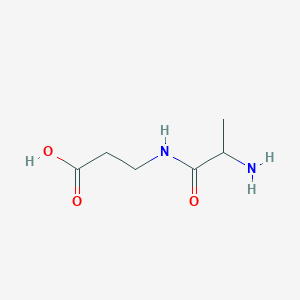
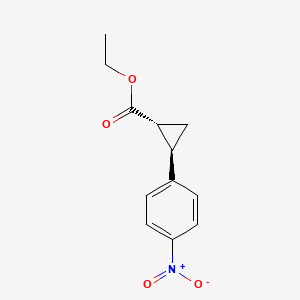
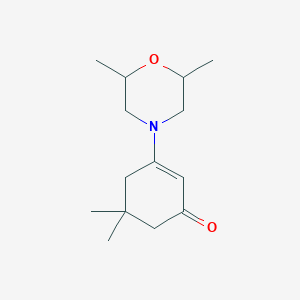



![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)